Toquipidine

Description

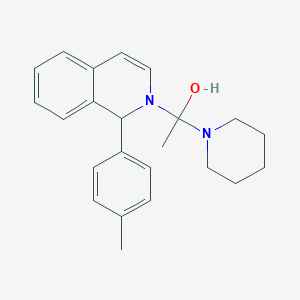

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[1-(4-methylphenyl)-1H-isoquinolin-2-yl]-1-piperidin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c1-18-10-12-20(13-11-18)22-21-9-5-4-8-19(21)14-17-25(22)23(2,26)24-15-6-3-7-16-24/h4-5,8-14,17,22,26H,3,6-7,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWGRCCJMFEKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2C(C)(N4CCCCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920939 | |

| Record name | 1-[1-(4-Methylphenyl)isoquinolin-2(1H)-yl]-1-(piperidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112890-84-3 | |

| Record name | Toquipidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112890843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[1-(4-Methylphenyl)isoquinolin-2(1H)-yl]-1-(piperidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Synthesis and Analog Design of Toquipidine

General Methodologies for Stereoselective Synthesis of Piperidine (B6355638) Analogues

The stereoselective synthesis of piperidine rings is a critical area of organic chemistry. One common approach involves the use of chiral auxiliaries to control the three-dimensional arrangement of atoms. For instance, D-arabinopyranosylamine has been employed as a stereodifferentiating carbohydrate auxiliary. dtic.mil A domino Mannich–Michael reaction using Danishefsky's diene with aldimines derived from this auxiliary can produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. dtic.mil Subsequent modifications, such as conjugate cuprate (B13416276) addition or enolate alkylation, allow for the synthesis of variously substituted piperidine derivatives. dtic.mil

Another powerful technique is the catalyst-controlled functionalization of the piperidine ring. Rhodium-catalyzed C-H insertion reactions, for example, can achieve site-selective and stereoselective introduction of functional groups. researchgate.net The choice of rhodium catalyst and the nature of the protecting group on the piperidine nitrogen are crucial for directing the functionalization to the desired position (e.g., C2, C3, or C4).

A concise and stereodivergent synthesis for 2-substituted 3-hydroxypiperidines has also been developed, offering a highly diastereoselective route to both cis and trans isomers. researchgate.net This method is significant as the 2-substituted 3-hydroxypiperidine (B146073) scaffold is a core motif in many bioactive compounds. researchgate.net

General Development of Novel Synthetic Pathways for Piperidine Derivatives

The development of new synthetic routes for piperidine derivatives is often driven by the need for molecular diversity in drug discovery programs. Research into novel dipeptidyl peptidase-IV (DPP-IV) inhibitors, for example, has led to versatile synthetic protocols. google.com These methods often start from commercially available materials and involve multiple steps, including key ring-forming reactions, to enable the synthesis of molecules with diverse substituents on the heterocyclic core. google.com

Ring-expansion reactions have been explored, though yields for creating piperidines via this method can be low. dtic.mil More successfully, the Dieckmann condensation is a classic and effective method for ring closure in the synthesis of 4-piperidones, which are valuable intermediates. dtic.mil The Nazarov cyclization has also been adapted for the synthesis of 4-piperidones from vinyl propargyl alcohols. dtic.mil

A general strategy for synthesizing a variety of piperidine derivatives can involve a multi-step sequence starting from a suitable precursor, followed by steps such as reductive amination or N-alkylation to introduce a wide range of substituents. researchgate.net

General Strategies for Chemical Derivatization and Scaffold Modification of Piperidines

Chemical derivatization is a fundamental strategy used to modify the properties of a lead compound or to explore structure-activity relationships (SAR). asianpubs.orgresearchgate.net For piperidine scaffolds, derivatization can be achieved through reactions targeting the nitrogen atom or a functional group on the carbon skeleton.

N-alkylation or N-acylation of the piperidine nitrogen is a straightforward method to introduce a variety of substituents. Reductive amination of a piperidone precursor with different aldehydes or ketones is another common approach to generate diverse N-substituted piperidines. researchgate.net

For modifications to the carbon framework, palladium-catalyzed cross-coupling reactions are exceptionally useful. dtic.mil For example, halogenated dehydropiperidinones can be subjected to coupling reactions to introduce new carbon-carbon bonds, offering a pathway to a wide array of analogs. dtic.mil The introduction of an alkyl group at the C-3 position of a 2,6-diarylpiperidin-4-one, for instance, can be accomplished, and the resulting derivatives can be further modified, such as by forming semicarbazones for conformational analysis. asianpubs.org

General Total Synthesis Approaches to Piperidine-Containing Structures

The total synthesis of complex natural products containing a piperidine ring provides a rigorous test for the limits of synthetic methodology. These syntheses often require the development of novel strategies and reactions. The total synthesis of the diterpenoid alkaloid arcutinidine, for instance, showcases a strategy inspired by chemical network analysis to simplify a complex, bridged polycyclic framework. Key steps in such syntheses can include cycloaddition reactions to rapidly build molecular complexity, such as an oxopyrrolium Diels–Alder cycloaddition, and radical-mediated C-C bond-forming reactions.

The synthesis of other complex alkaloids, such as arborisidine, which features a fully substituted cyclohexanone (B45756) ring adjacent to an indole, required the development of unique solutions. These included a metal-promoted 6-endo-dig cyclization of an enyne to establish a key quaternary carbon center. Such syntheses demonstrate that accessing complex piperidine-containing architectures often necessitates a combination of established reactions and innovative, newly developed chemical transformations.

Molecular and Cellular Mechanisms of Action of Toquipidine

Identification and Characterization of Primary Molecular Targets (e.g., Ionic Channels)

Toquipidine, a novel anti-arrhythmic agent, primarily exerts its effects by modulating the activity of several key ionic channels. nih.gov Preclinical studies have identified its principal molecular targets as sodium (Na+), calcium (Ca2+), and potassium (K+) channels. nih.gov

Research conducted on cultured embryonic Xenopus laevis myoblasts and neurons has demonstrated that this compound functions as a blocker of both Na+ and Ca2+ channels, while simultaneously acting as an activator of steady-state outward K+ channels. nih.gov This multi-target action on crucial ion channels underpins its anti-arrhythmic properties.

The inhibitory effect of this compound on Na+ currents is concentration-dependent. nih.gov Studies have determined the half-maximal inhibitory concentration (IC50) for this interaction to be 7.2 µmol/L. nih.gov Furthermore, at a concentration of 10 µmol/L, this compound has been shown to suppress high-voltage-activated Ca2+ currents in neurons. nih.gov In contrast, the same concentration of this compound was found to activate the steady-state outward K+ currents in myoblasts. nih.gov

These findings characterize this compound as a compound with a distinct profile of ionic channel modulation, contributing to its potential therapeutic applications in cardiac arrhythmias.

| Target Ion Channel | Effect of this compound | Concentration for Effect | Cell Type Studied |

| Sodium (Na+) Channel | Inhibition (Blocker) | IC50 = 7.2 µmol/L | Embryonic Xenopus laevis myoblasts and neurons |

| Calcium (Ca2+) Channel | Suppression (Blocker) | 10 µmol/L | Embryonic Xenopus laevis neurons |

| Potassium (K+) Channel | Activation (Opener) | 10 µmol/L | Embryonic Xenopus laevis myoblasts |

Note: Due to the limited availability of specific research data on this compound in the public domain, the following sections of the outline could not be populated with detailed, scientifically accurate information.

Analysis of Ligand-Receptor/Enzyme Interactions and Binding Kinetics in Preclinical Models

No specific data on the ligand-receptor/enzyme interactions and binding kinetics of this compound in preclinical models was identified in the available research.

Investigation of Downstream Signaling Cascades Modulated by this compound

No specific data on the downstream signaling cascades modulated by this compound was identified in the available research.

Elucidation of Specific Biological Pathways Influenced by this compound

No specific data on the specific biological pathways influenced by this compound was identified in the available research.

Mechanistic Insights from Preclinical Pharmacodynamic Studies

No specific data on the mechanistic insights from preclinical pharmacodynamic studies of this compound was identified in the available research.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Toquipidine Analogues

Systematic Modification and Evaluation of Structure-Activity Relationships for Tenocyclidine

The potency and pharmacological profile of Tenocyclidine and its analogues are highly sensitive to modifications in three key areas of their structure: the aromatic ring, the cyclohexyl ring, and the amine moiety. drugs.com SAR studies have systematically explored these regions to elucidate their role in NMDA receptor binding and activity.

Tenocyclidine itself is a prime example of the significance of the aromatic group. The replacement of the phenyl ring in Phencyclidine with a thienyl group, as is the case in Tenocyclidine, results in a compound with considerably greater potency and a higher affinity for the NMDA receptor. wikipedia.orgcfsre.orgnih.gov This suggests that the electronic properties and the spatial arrangement of the thiophene (B33073) ring are more favorable for interaction with the receptor's binding site.

Modifications to the cyclohexyl ring have also been shown to have a substantial impact on activity. While the cyclohexane (B81311) ring is generally considered essential for NMDA receptor antagonism, substitutions on this ring can modulate potency. wikipedia.org For instance, the introduction of hydroxyl groups on the cyclohexyl ring has been found to decrease both the potency and efficacy of PCP-like compounds. nih.gov Conversely, an adamantane (B196018) derivative of Tenocyclidine, where the cyclohexyl ring is replaced by a more rigid and bulky adamantyl group (TAMORF), has been synthesized and studied, showing altered biological activity. nih.gov

The nature of the amine substituent is another critical determinant of activity. In Tenocyclidine, this is a piperidine (B6355638) ring. Altering this ring, for instance, by replacing it with a pyrrolidine (B122466) or morpholine (B109124) ring, has been shown to decrease potency in related arylcyclohexylamines. nih.gov N-alkyl substitutions, such as methyl or ethyl groups replacing the piperidine ring, tend to decrease potency but not necessarily efficacy. nih.gov

Table 1: Structure-Activity Relationship of Selected Arylcyclohexylamine Analogues This table is for illustrative purposes and synthesizes general findings from the referenced literature. Specific binding affinities (Ki) can vary based on experimental conditions.

| Compound | Aromatic Ring | Cyclohexyl Ring | Amine Moiety | Relative Potency at NMDA Receptor | Reference(s) |

| Phencyclidine (PCP) | Phenyl | Unsubstituted | Piperidine | Baseline | cfsre.org |

| Tenocyclidine (TCP) | Thienyl | Unsubstituted | Piperidine | Higher than PCP | wikipedia.orgcfsre.org |

| PCP Analogue | Phenyl | Hydroxylated | Piperidine | Lower than PCP | nih.gov |

| PCP Analogue | Phenyl | Unsubstituted | Pyrrolidine | Lower than PCP | nih.gov |

| PCP Analogue | Phenyl | Unsubstituted | Morpholine | Lower than PCP | nih.gov |

Computational Approaches to Toquipidine QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new analogues. nih.gov While specific QSAR models for Tenocyclidine are not extensively reported in publicly available literature, the principles have been widely applied to the broader class of NMDA receptor antagonists, including PCP analogues. mdpi.comresearchgate.net

A typical QSAR study for this class of compounds would involve the calculation of a wide array of molecular descriptors for a series of analogues with known biological activities (e.g., IC50 or Ki values for NMDA receptor binding). These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then employed to build a mathematical model that relates a selection of these descriptors to the observed biological activity. nih.gov For instance, a hypothetical QSAR equation for a series of arylcyclohexylamine analogues might take the form:

pIC₅₀ = c₀ + c₁(logP) + c₂(dipole moment) + c₃*(molecular surface area)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby guiding drug discovery efforts. nih.gov The robustness of these models is assessed through various validation techniques, including internal (cross-validation) and external validation with a test set of compounds. nih.gov

Table 2: Common Descriptors in QSAR Models for NMDA Receptor Antagonists This table presents descriptor types frequently used in QSAR studies of NMDA receptor antagonists.

| Descriptor Type | Examples | Potential Influence on Activity | Reference(s) |

| Hydrophobic | LogP, Hydrophobic field | Membrane permeability and interaction with hydrophobic pockets in the receptor. | monash.edu |

| Electronic | Partial atomic charges, Electrostatic fields, Dipole moment | Electrostatic interactions with amino acid residues in the binding site. | mdpi.commonash.edu |

| Steric/Topological | Molecular weight, Molecular volume, Shape indices | Defines the required size and shape for optimal fit within the binding pocket. | mdpi.com |

| Hydrogen Bonding | Hydrogen bond donor/acceptor counts | Formation of specific hydrogen bonds with the receptor. | mdpi.com |

Identification of Key Structural Features and Pharmacophores for Modulating this compound Activity

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. monash.edu For Tenocyclidine and related arylcyclohexylamines, the pharmacophore for NMDA receptor antagonism has been inferred from SAR data and computational studies of active analogues. nih.gov

The key pharmacophoric features for this class of compounds generally include:

An Aromatic Ring: This feature, a phenyl or a bioisosteric equivalent like the thienyl group in Tenocyclidine, is crucial for activity. It is believed to engage in hydrophobic or pi-stacking interactions with the receptor. The higher potency of Tenocyclidine suggests that the thiophene ring provides a more optimal interaction than the phenyl ring. nih.gov

A Hydrophobic Group: The cyclohexyl ring serves as a bulky, hydrophobic anchor that is essential for proper orientation within the binding site of the NMDA receptor channel.

A Protonatable Amine: The nitrogen atom of the piperidine ring, which is protonated at physiological pH, is a critical feature. It is thought to form a key ionic interaction or hydrogen bond with a specific site within the receptor channel, often with an acidic amino acid residue. monash.edu

These features must be arranged in a specific spatial orientation for a molecule to bind effectively to the NMDA receptor. The distance and relative orientation between the center of the aromatic ring and the protonated nitrogen are particularly important parameters in pharmacophore models for this class of compounds. monash.edu By creating rigid analogues of Phencyclidine, researchers have been able to probe the conformational requirements of the receptor and refine the pharmacophore model. nih.gov These models serve as valuable tools in virtual screening campaigns to identify novel compounds with potential NMDA receptor antagonist activity. nih.gov

Preclinical Pharmacological Investigations of Toquipidine in Research Models

In Vitro Pharmacological Profiling of Toquipidine in Cellular and Biochemical Systems

The initial phase of preclinical evaluation involved a broad in vitro pharmacological profiling of this compound to determine its activity and selectivity across a range of biological targets. These assessments are crucial for identifying the primary mechanism of action and potential off-target effects. Standardized cellular and biochemical assays were employed to generate a comprehensive profile of this compound's pharmacological activity.

Biochemical assays are essential for directly measuring the interaction of a compound with purified enzymes or receptors. These assays provide quantitative data on binding affinities (Kᵢ) and functional inhibition or activation (IC₅₀ or EC₅₀). Cellular assays, on the other hand, offer insights into the compound's effects within a more physiologically relevant environment, taking into account factors such as cell permeability and intracellular signaling cascades.

No specific in vitro pharmacological data for this compound, such as binding affinities or functional assay results, were publicly available in the searched resources.

In Vivo Preclinical Models for Mechanistic Exploration of this compound

Following the in vitro characterization, the pharmacological effects of this compound were investigated in various in vivo preclinical models. These studies are designed to understand the compound's mechanism of action in a whole-organism context and to establish a potential link between its pharmacological activity and therapeutic efficacy. The selection of animal models is guided by the intended therapeutic indication and the pharmacological targets identified in the in vitro profiling.

These preclinical models allow for the evaluation of this compound's effects on physiological and behavioral endpoints relevant to the disease state being studied. Mechanistic exploration in these models can help to confirm the engagement of the intended target in vivo and to identify any unforeseen pharmacological effects.

Specific details regarding the in vivo preclinical models used for the mechanistic exploration of this compound and the corresponding research findings were not available in the public domain based on the conducted searches.

Pharmacokinetic Studies in Preclinical Species for Disposition Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a critical component of preclinical development. Pharmacokinetic (PK) studies were conducted in multiple preclinical species to characterize the disposition of this compound. These studies provide essential information for predicting the compound's behavior in humans and for designing safe and effective dosing regimens for clinical trials.

The primary objectives of these preclinical PK studies are to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life. By conducting these studies in different species (e.g., rodents and non-rodents), potential species-specific differences in drug disposition can be identified.

No specific pharmacokinetic data for this compound in any preclinical species were found in the available search results.

Metabolite Profiling and Identification in Preclinical Biological Systems (in vitro and in vivo)

The metabolic fate of a drug candidate can significantly influence its efficacy, safety, and duration of action. Therefore, comprehensive metabolite profiling and identification studies for this compound were conducted in both in vitro and in vivo preclinical systems. These studies aim to identify the major metabolic pathways and the chemical structures of the resulting metabolites.

In vitro metabolism studies, typically utilizing liver microsomes or hepatocytes from different species, provide an initial assessment of metabolic stability and help to identify the enzymes responsible for metabolism. Subsequent in vivo studies in preclinical species confirm the metabolic pathways and identify the major circulating and excreted metabolites. The structural elucidation of metabolites is typically achieved using advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Publicly available information detailing the specific metabolites of this compound identified in preclinical in vitro or in vivo systems, or the metabolic pathways involved, could not be located during the search process.

Computational and Theoretical Chemistry in Toquipidine Research

Molecular Modeling and Dynamics Simulations of Toquipidine Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements and interactions of atoms and molecules. infontd.orgfrontiersin.org In the context of a compound like this compound, these simulations would provide insights into its behavior at an atomic level.

MD simulations aim to derive the structural, dynamical, and thermodynamical properties of a molecular system. infontd.org The process typically starts with a known 3D structure of the molecule of interest, often obtained from experimental methods and stored in databases like the Protein Data Bank (PDB). infontd.org The simulation then calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, considering the forces between particles. nih.gov This allows researchers to observe how a molecule like this compound might interact with its biological target, such as a protein receptor. frontiersin.org

Key applications of MD simulations in drug discovery include:

Receptor Configuration Sampling: Proteins are not static; they are flexible and can adopt various conformational states. MD simulations can explore these different shapes, providing a more realistic set of targets for drug design than a single static crystal structure. researchgate.net

Binding Pose Analysis: Simulations can be used as a "sanity check" for docking poses, helping to determine if the predicted binding orientation of a ligand is stable over time. researchgate.net

Binding Free Energy Calculations: These calculations estimate the strength of the interaction between a drug candidate and its target, which is a crucial factor in predicting its efficacy. nih.gov

A typical MD simulation workflow involves preparing the system (e.g., placing the molecule in a simulated solvent environment), running the simulation for a specific duration (from nanoseconds to microseconds), and analyzing the resulting trajectories to understand conformational changes and interaction patterns. nih.govnih.gov

Illustrative Data Table: Typical Parameters in a Molecular Dynamics Simulation

This table shows example parameters that would be defined for a hypothetical MD simulation of a small molecule like this compound interacting with a target protein.

| Parameter | Example Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function used to calculate forces between atoms. |

| Ensemble | NVT (Canonical) | Keeps the number of particles (N), volume (V), and temperature (T) constant. |

| Thermostat | Nosé-Hoover | Algorithm to control the temperature of the system. youtube.com |

| Simulation Time | 100 nanoseconds | The duration over which the molecular motion is simulated. nih.gov |

| Time Step | 2 femtoseconds | The small interval at which the equations of motion are integrated. |

| Solvent Model | TIP3P Water | A model to simulate the aqueous environment of a biological system. |

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. nih.gov These methods solve the Schrödinger equation (or approximations of it) to determine properties that are dependent on the distribution of electrons within a molecule. nih.gov For a compound like this compound, these calculations would offer fundamental insights into its intrinsic chemical nature.

One of the most widely used methods in this field is Density Functional Theory (DFT). wikipedia.orgnih.gov DFT is a computational quantum mechanical modeling method that determines the properties of a many-electron system by using functionals of the spatially dependent electron density. wikipedia.org It offers a favorable balance between computational cost and accuracy, making it a popular choice for studying molecules, atoms, and condensed matter. wikipedia.orgnih.gov

Quantum chemical calculations can determine several key molecular properties:

Molecular Geometry: Optimization calculations can predict the most stable 3D arrangement of atoms in a molecule. nih.gov

Electronic Properties: These methods can calculate the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. nih.gov

Spectroscopic Properties: Quantum chemistry can predict various spectra, such as infrared (IR) spectra, by calculating molecular vibrational frequencies. nih.gov

Illustrative Data Table: Key Descriptors from Quantum Chemical Calculations

This table presents the types of electronic descriptors that would be calculated for a molecule like this compound using quantum chemistry methods.

| Descriptor | Description | Relevance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; related to reactivity. nih.gov |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; related to reactivity. nih.gov |

| HOMO-LUMO Gap | Energy difference between E_HOMO and E_LUMO | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | Used in QSAR studies to model dispersion forces. researchgate.net |

| Polarizability (Pol) | The tendency of the electron cloud to be distorted by an external electric field. | Important for modeling non-covalent interactions. researchgate.net |

In Silico Prediction of this compound's Biological Activity and Binding Modes

In silico methods encompass a wide range of computational techniques used in drug discovery to predict the properties of a compound before it is synthesized and tested in a lab. nih.gov These approaches are crucial for screening large libraries of virtual compounds, prioritizing candidates, and reducing the time and cost of drug development. frontiersin.orgnih.gov

A central component of in silico prediction is molecular docking . This technique predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as a protein target) to form a stable complex. nih.gov The main goals of molecular docking are:

Pose Prediction: To visualize how a ligand might bind to the receptor's active site. nih.gov

Virtual Screening: To rapidly screen large databases of small molecules to identify those that are most likely to bind to a target protein. nih.gov

Binding Affinity Prediction: To estimate the strength of the protein-ligand interaction using scoring functions. nih.gov

Another important in silico approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.gov By identifying key molecular descriptors (physicochemical properties or structural features) that correlate with activity, QSAR models can predict the activity of new, untested compounds. nih.gov This is particularly useful for lead optimization, where medicinal chemists aim to design more potent analogues of a known active compound. nih.gov

Application of Machine Learning and Artificial Intelligence in Computational this compound Studies

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets. frontiersin.orgnih.gov These technologies can identify patterns and make predictions that would be difficult or impossible for humans to discern. nih.gov In the study of a compound like this compound, AI and ML could be applied at nearly every stage of the computational research process.

Key applications include:

Accelerating Simulations: AI can be used to create more efficient models, known as machine learning potentials, that can approximate the results of computationally expensive quantum mechanics calculations (like DFT) at a fraction of the cost. This allows for larger and longer molecular dynamics simulations. wikipedia.org

Improving QSAR Models: ML algorithms, such as neural networks and support vector machines, can create more sophisticated and predictive QSAR models compared to traditional linear regression methods. nih.gov

Predicting Pharmacokinetics and Toxicity: AI models can be trained on large databases of existing drugs to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of new compounds, helping to identify candidates with poor profiles early in the discovery process. frontiersin.org

De Novo Drug Design: Generative AI models can design entirely new molecules that are optimized for specific properties, such as high binding affinity for a target and desirable pharmacokinetic profiles. researchgate.net

The integration of AI and ML with computational chemistry holds the potential to significantly shorten drug development timelines and increase the success rate of bringing new therapies to patients. nih.govharvard.edu

Advanced Analytical and Spectroscopic Characterization of Toquipidine

High-Resolution Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, MS, UV-Vis)

Structural elucidation is the cornerstone of chemical analysis, confirming the identity and purity of a compound. For Toquipidine, a combination of spectroscopic methods provides unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. researchgate.net For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon skeletons.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons on the thiophene (B33073), cyclohexane (B81311), and piperidine (B6355638) rings. Protons on the thiophene ring would appear in the aromatic region (typically 6.5-8.0 ppm), while the aliphatic protons of the cyclohexane and piperidine rings would be found upfield (typically 1.0-3.5 ppm). nih.govmdpi.com The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. researchgate.net The spectrum would show distinct peaks for the thiophene carbons (120-140 ppm), the quaternary carbon of the cyclohexane ring attached to both the thiophene and piperidine rings, and the various methylene (B1212753) (-CH₂) groups of the cyclohexane and piperidine rings (20-60 ppm). researchgate.netduyaonet.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts (δ, ppm) | Structural Assignment |

| ¹H NMR | ~7.3 (dd), ~7.0 (dd), ~6.9 (t) | Thiophene ring protons |

| ~2.5-2.7 (m) | Piperidine protons adjacent to Nitrogen | |

| ~1.4-2.2 (m) | Cyclohexane and remaining Piperidine protons | |

| ¹³C NMR | ~145 | Thiophene carbon adjacent to Sulfur |

| ~127, ~125, ~124 | Remaining Thiophene carbons | |

| ~70 | Quaternary Cyclohexyl carbon | |

| ~50 | Piperidine carbons adjacent to Nitrogen | |

| ~20-40 | Remaining Cyclohexyl and Piperidine carbons |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound is expected to show characteristic absorption bands for C-H bonds in the aliphatic and aromatic regions, C-N stretching of the tertiary amine, and vibrations specific to the thiophene ring. chemicalbook.comresearchgate.net

Table 2: Predicted IR Absorption Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Thiophene Ring |

| 2950-2850 | C-H Stretch | Cyclohexane & Piperidine Rings |

| ~1450 | C=C Stretch | Thiophene Ring |

| 1200-1000 | C-N Stretch | Tertiary Amine |

| ~850-700 | C-S Stretch | Thiophene Ring |

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and structure of a molecule by analyzing its fragmentation pattern upon ionization. nih.gov For this compound (molar mass: 249.42 g·mol⁻¹), the molecular ion peak (M⁺) would be observed at m/z 249. wikipedia.org The fragmentation pattern would likely involve the cleavage of the bonds connecting the cyclohexane ring to the piperidine and thiophene moieties, which is a common fragmentation pathway for phencyclidine and its analogues. wikipedia.orgproquest.com Key fragments would include the piperidine ring, the thiophene-cyclohexyl cation, and the loss of the piperidine ring to form a stable cation. nih.govcaymanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. nih.gov this compound is expected to show significant UV absorbance due to the presence of the thiophene ring, a conjugated system. caymanchem.com The absorption maximum (λmax) would likely be observed in the range of 230-240 nm, which is characteristic of thiophene-containing compounds. caymanchem.comcaymanchem.com

Chromatographic and Separation Techniques for this compound and its Metabolites

Chromatographic techniques are essential for separating this compound from its metabolites or other components in complex research matrices, such as plasma or microsomal incubations. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods used.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. oup.comnih.gov A C18 column, which has a nonpolar stationary phase, would be suitable for retaining and separating this compound and its more polar, hydroxylated metabolites. oup.comnist.gov A mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (like acetonitrile (B52724) or methanol) would be used to elute the compounds. europa.eu Gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of both the parent drug and its various metabolites in a single run. nih.gov

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. nih.gov While some phencyclidine analogues can decompose under GC conditions, many can be analyzed successfully. proquest.comoup.com Derivatization may be employed to increase the volatility and thermal stability of polar metabolites. nih.gov

Table 3: Exemplar HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | Start at 20% B, increase to 95% B over 10 minutes |

| Detector | UV at 235 nm or Mass Spectrometer |

| Injection Volume | 10 µL |

Development of Novel Analytical Methodologies for this compound Quantification in Research Matrices

To accurately measure the concentration of this compound in research samples like plasma, validated quantitative analytical methods are required. demarcheiso17025.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity. biotech-spain.comnih.gov

The development of a novel LC-MS/MS method involves several key steps:

Sample Preparation: Extraction of this compound from the biological matrix is necessary to remove interfering substances like proteins and salts. nist.gov Common techniques include protein precipitation with an organic solvent like acetonitrile, liquid-liquid extraction, or solid-phase extraction (SPE). europa.eunih.gov

Chromatographic Separation: A rapid and efficient HPLC separation is developed to resolve this compound from any co-extracted matrix components and its metabolites. researchgate.net

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of this compound, m/z 249) is selected and fragmented, and a specific product ion is monitored for quantification. This highly selective process minimizes interferences and enhances sensitivity. nih.gov

Method Validation: The developed method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. duyaonet.comeuropa.eubiotech-spain.com Validation assesses parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). demarcheiso17025.comnih.gov

Table 4: Typical Validation Parameters for a Quantitative LC-MS/MS Method

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of test results to the true value. | Within ±15% of nominal value (±20% at LOQ) |

| Precision (RSD%) | The degree of scatter between a series of measurements. | ≤15% RSD (≤20% RSD at LOQ) |

| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10 |

| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible |

| Specificity | The ability to assess unequivocally the analyte in the presence of other components. | No significant interfering peaks at the analyte's retention time |

Advanced Mass Spectrometry Applications in this compound Research

Advanced mass spectrometry techniques are indispensable for in-depth research into the biotransformation of this compound. gmp-compliance.org High-resolution mass spectrometry (HRMS), often performed on Orbitrap or time-of-flight (TOF) instruments, provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown metabolites. oup.commdpi.com

Metabolite Identification: The metabolism of this compound likely mirrors that of its close analogue, phencyclidine, which undergoes hydroxylation on the cyclohexane and piperidine rings. nih.govnih.gov An advanced LC-MS/MS workflow for metabolite identification would involve:

Data Acquisition: Acquiring full-scan HRMS data to detect all potential drug-related ions in a sample. nih.gov

Data Mining: Using software to search the data for masses corresponding to predicted biotransformations (e.g., oxidation, hydroxylation) of the parent drug.

Structural Confirmation: Performing tandem mass spectrometry (MS/MS) experiments on the detected metabolite ions. swgdrug.org The fragmentation pattern of a metabolite is then compared to the fragmentation pattern of the parent drug to pinpoint the site of metabolic modification. oup.com For example, a mass shift of 16 Da in a fragment containing the cyclohexane ring would indicate hydroxylation on that ring. nih.gov

The use of these advanced MS applications allows for a comprehensive profiling of the metabolic fate of this compound, which is crucial for interpreting data from preclinical research studies. capes.gov.brresearchgate.net

Emerging Research Perspectives and Future Directions for Toquipidine

Integration with Systems Biology Approaches for Comprehensive Pathway Mapping

A significant avenue for future research on Toquipidine would be its integration with systems biology. This approach moves beyond the study of individual components and instead analyzes the complex interactions within a biological system. researchgate.net By employing high-throughput technologies, researchers could generate vast datasets on how this compound may affect cellular processes.

A key aspect of this would be pathway analysis , which aims to identify the signaling or metabolic pathways that are significantly impacted by the compound. researchgate.net Tools like the KEGG (Kyoto Encyclopedia of Genes and Genomes) PATHWAY database, which contains manually drawn maps of molecular interactions and reaction networks, would be invaluable. nih.gov Researchers could use tools like KEGG Mapper to overlay experimental data onto these pathway maps, providing a visual representation of potential effects. mdpi.com This method helps in understanding the underlying biological phenomena by placing the observed changes within the context of the whole system. researchgate.net

The development of a disease map for a condition potentially influenced by this compound would be a sophisticated application of systems biology. nih.gov Such a map would integrate available knowledge on disease mechanisms, from molecular processes to interactions between cells and organs, and could be used for data interpretation and hypothesis generation. nih.gov

Novel Research Methodologies in Chemical Biology Applicable to this compound

The field of chemical biology offers a powerful toolkit for dissecting the function of molecules like this compound. These approaches could facilitate the discovery of its biological targets and mechanisms of action.

One prominent methodology is the use of chemical probes . A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing for the study of that target's function in cells and organisms. Future research could focus on developing a chemical probe based on the this compound scaffold. This would involve creating a molecule that is potent, selective, and cell-active to modulate a specific biological function.

Click chemistry , a set of powerful and reliable reactions for covalently linking molecules, could be employed in the development of this compound-based probes. This could involve attaching a reporter tag, such as a fluorescent dye, to this compound to enable visualization of its localization and interactions within a cell.

Potential for this compound as a Chemical Probe for Fundamental Biological Processes

Should this compound be found to interact with a specific biological target, it could be developed into a valuable chemical probe to investigate fundamental biological processes. Chemical probes are instrumental in studying protein functions in real-time within a cellular context, offering advantages over genetic techniques.

The "gold standard" for validating a chemical probe involves identifying a mutation in the target protein that confers resistance or sensitivity to the inhibitor. This genetic approach helps to confirm that the observed biological effects are indeed due to the interaction with the intended target and not off-target effects.

By using a well-characterized this compound-based chemical probe, researchers could explore its role in various cellular events, such as signal transduction, gene expression, or metabolic regulation. This would provide deeper insights into the complex physiology of cells and could uncover novel therapeutic targets.

Advancements in Synthetic and Computational Strategies for this compound-Related Research

Future research on this compound would greatly benefit from advancements in synthetic and computational chemistry. Modern synthetic methods would be crucial for the creation of this compound analogs and derivatives. These new compounds could be used to establish structure-activity relationships, optimizing for potency and selectivity.

Computational strategies are playing an increasingly important role in drug discovery and chemical biology. Molecular modeling and dynamics simulations could be used to predict the binding mode of this compound with its potential targets, guiding the design of more effective compounds. Furthermore, artificial intelligence and deep learning are emerging as powerful tools to analyze large datasets and predict the biological activities of novel molecules, which could accelerate the research and development process for this compound-related compounds.

Q & A

Q. Table 1: Preclinical Pharmacokinetic Parameters for this compound

| Parameter | Rodent Model (Mean ± SD) | Primate Model (Mean ± SD) |

|---|---|---|

| Cmax | 12.3 ± 1.8 µM | 8.7 ± 1.2 µM |

| Tmax | 2.1 ± 0.3 h | 4.5 ± 0.6 h |

| AUC0-24 | 98.4 ± 15.2 µM·h | 145.6 ± 22.7 µM·h |

| Adapted from ICH guidelines for pharmacokinetic reporting . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.